2-bromo-N-(4-chlorophenyl)benzamide
Description
2-Bromo-N-(4-chlorophenyl)benzamide (CAS: 66569-06-0) is a halogenated benzamide derivative with the molecular formula C₁₃H₉BrClNO and a molecular weight of 310.57 g/mol . It is synthesized via a base-free copper-assisted reaction, yielding a white solid with a high purity (92% yield) . Key spectroscopic data include:
- ¹H NMR (DMSO-d₆): δ 10.65 (s, 1H, NH), 7.80–7.74 (m, 2H, aromatic), 7.72 (d, J = 8.0 Hz, 1H), 7.57 (d, J = 6.5 Hz, 1H), 7.50 (t, J = 7.4 Hz, 1H), 7.43 (t, J = 8.5 Hz, 3H) .
- ¹³C NMR (DMSO-d₆): δ 166.4 (C=O), 139.3–119.4 (aromatic carbons) .
The compound is classified as harmful upon inhalation, skin contact, or ingestion, necessitating careful handling in industrial and research settings .
Properties
IUPAC Name |
2-bromo-N-(4-chlorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKJGHJQOYPLEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354107 | |
| Record name | 2-bromo-N-(4-chlorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66569-06-0 | |
| Record name | 2-bromo-N-(4-chlorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-N-(4-chlorophenyl)benzamide can be synthesized through the reaction of 4-chloroaniline with 2-bromobenzoyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(4-chlorophenyl)benzamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Electrophilic substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation under controlled temperature conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Formation of N-substituted derivatives.
Electrophilic substitution: Formation of nitro or sulfonyl derivatives.
Reduction: Formation of N-(4-chlorophenyl)benzylamine.
Scientific Research Applications
Biological Activities
Research indicates that 2-bromo-N-(4-chlorophenyl)benzamide exhibits various biological activities, making it a candidate for drug discovery:
- Anticancer Activity : Compounds with similar structures have shown promising results against different cancer cell lines. For instance, modifications in the benzamide scaffold can enhance selectivity and efficacy against specific cancer targets .
- Sigma Receptor Affinity : Studies have demonstrated that benzamide derivatives can exhibit high affinity for sigma receptors (S1R and S2R), which are implicated in numerous central nervous system (CNS) disorders. Compounds with halogen substitutions (like chlorine or bromine) often show improved binding affinities .
Case Study 1: Anticancer Research
A study evaluated a series of benzamide derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range against cancer cell lines, suggesting strong anticancer potential. The presence of halogen groups was noted to enhance potency significantly .
Case Study 2: Sigma Receptor Selectivity
Another investigation focused on the interaction of benzamide derivatives with sigma receptors. Compounds similar to this compound were synthesized and tested for their binding affinities. Results showed that modifications at the para position on the phenyl ring led to improved selectivity for S1R over S2R, highlighting the importance of structural optimization in drug design .
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-chlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Bromo-N-(2-nitrophenyl)benzamide
- Molecular Formula : C₁₃H₉BrN₂O₃ .
- Synthesis : Reacting 4-bromobenzoyl chloride with 2-nitroaniline in acetonitrile under reflux .
- Crystallography :
- Crystal System : Triclinic, space group P1 .
- Unit Cell Parameters : a = 3.83 Å, b = 12.68 Å, c = 24.92 Å; α = 81.88°, β = 88.39°, γ = 85.46° .
- Comparison : The nitro group at the ortho position introduces steric hindrance and electronic effects, differentiating it from 2-bromo-N-(4-chlorophenyl)benzamide, which has a para-chlorophenyl group. A related analog, 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) , shows altered structural parameters due to the methoxy substituent .
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide
AMG7160: 4-Bromo-N-(2,2,2-trichloro-1-((4-chlorophenyl)sulfanyl)ethyl)benzamide
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide
- Molecular Formula: C₁₇H₁₀BrClF₅NO₂ .
- Synthesis : Derived from 4-bromo-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzoyl chloride and 2-chloro-6-fluoroaniline .
- Applications : This polyhalogenated derivative highlights the role of fluorine and chlorine substituents in enhancing metabolic stability and target binding .
Comparative Analysis
Biological Activity
2-Bromo-N-(4-chlorophenyl)benzamide is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. It has garnered attention for its antitumor properties and its role in various biochemical pathways. The compound's molecular formula is C13H9BrClNO, with a molecular weight of approximately 310.57 g/mol.
Antitumor Activity
Research indicates that this compound exhibits notable antitumor activity . Similar compounds have been shown to interact with various cancer cell lines, leading to cytotoxic effects. For instance, studies have highlighted that benzamide derivatives can inhibit cell proliferation in leukemia and melanoma cell lines, demonstrating their potential as anticancer agents .
Case Study: Cytotoxicity Evaluation
In a comparative study involving several benzamide derivatives, compounds were screened against various cancer cell lines. Among these, certain derivatives exhibited significant cytotoxicity with IC50 values lower than traditional chemotherapeutics such as doxorubicin. For example, one derivative showed an IC50 of 1.18 ± 0.14 µM against multiple cancer types, suggesting that structural modifications can enhance biological efficacy .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cell survival and proliferation. For instance, some studies suggest that related compounds inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, thereby reducing cellular proliferation in cancer cells .
Interaction Studies
Interaction studies have demonstrated that this compound binds effectively to biological targets, which is crucial for understanding its therapeutic potential. These studies often utilize molecular docking techniques to predict binding affinities and elucidate the compound's mechanism of action .
Comparative Analysis of Related Compounds
A comparison of structurally similar compounds reveals variations in biological activity based on substituent groups:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Bromo-N-(4-methylphenyl)benzamide | C13H12BrN | Contains a methyl group instead of chlorine |
| N-(4-Chlorophenyl)-2-chloroacetamide | C10H9ClN | Chlorine substitution at the acetamide position |
| 2-Iodo-N-(4-chlorophenyl)benzamide | C13H9ClI | Iodine substitution instead of bromine |
This table illustrates how variations in functional groups can influence the biological activity and therapeutic applications of benzamide derivatives .
Synthesis and Pharmacological Evaluation
The synthesis of this compound can be achieved through several methods, including Ugi reactions and palladium-catalyzed annulations. These synthetic routes allow for the incorporation of various functional groups that may enhance biological activity .
Yield Optimization
Optimizing reaction conditions is crucial for maximizing yield and purity. For example, varying solvents and temperatures during synthesis has been shown to significantly impact the yield of desired products .
Safety Profile and Selectivity
Pharmacological evaluations indicate that many benzamide derivatives, including this compound, exhibit favorable safety profiles across multiple receptor types. This selectivity is essential for minimizing side effects while maximizing therapeutic efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
